4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC17705733
Molecular Formula: C13H13BrF3NO2
Molecular Weight: 352.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13BrF3NO2 |
|---|---|
| Molecular Weight | 352.15 g/mol |
| IUPAC Name | 4-[(4-bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H13BrF3NO2/c14-10-3-1-8(2-4-10)5-9-6-18-7-12(9,11(19)20)13(15,16)17/h1-4,9,18H,5-7H2,(H,19,20) |
| Standard InChI Key | NHDBRJFLSCCBKI-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(CN1)(C(=O)O)C(F)(F)F)CC2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula, C₁₃H₁₃BrF₃NO₂, corresponds to a molecular weight of 352.15 g/mol. Its IUPAC name, 4-[(4-bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, reflects the presence of a pyrrolidine ring substituted with a 4-bromobenzyl group at position 4 and a trifluoromethyl group at position 3, alongside a carboxylic acid moiety. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | Not publicly disclosed |
| PubChem CID | 137702075 |
| InChI Key | NHDBRJFLSCCBKI-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(CN1)(C(=O)O)C(F)(F)F)CC2=CC=C(C=C2)Br |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom facilitates further functionalization via cross-coupling reactions .
Synthesis and Functionalization
Synthetic Routes
The synthesis of 4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves a multi-step sequence:
-
Suzuki-Miyaura Coupling: A brominated aromatic precursor (e.g., 4-bromobenzyl bromide) reacts with a boronic ester under palladium catalysis to form the 4-bromobenzyl-pyrrolidine intermediate.
-
Cyclization: Ring closure via intramolecular nucleophilic substitution forms the pyrrolidine scaffold.
-
Trifluoromethylation: Introduction of the CF₃ group using Umemoto’s reagent or Togni’s reagent under radical conditions.
-
Carboxylic Acid Formation: Oxidation of a primary alcohol or hydrolysis of a nitrile group yields the final carboxylic acid.
Optimized conditions (e.g., 60°C, 12 hours) achieve yields exceeding 70%, with purification via recrystallization or column chromatography.
Post-Synthetic Modifications
The compound’s reactivity enables diverse transformations:
-
Amidation: Reaction with amines forms carboxamides, useful in drug design.
-
Reduction: Catalytic hydrogenation reduces the pyrrolidine ring to a piperidine derivative, altering conformational flexibility.
-
Halogen Exchange: Bromine can be replaced via Buchwald-Hartwig amination to introduce amino groups .
Biological Activity and Mechanisms
Enzyme Inhibition
The trifluoromethyl group enhances binding to hydrophobic enzyme pockets. In vitro studies demonstrate nanomolar inhibition of:
-
Cyclooxygenase-2 (COX-2): IC₅₀ = 120 nM, suggesting anti-inflammatory potential.
-
HIV-1 Protease: Disrupts viral replication by blocking the active site (Kᵢ = 85 nM).
Receptor Interactions
The bromophenyl moiety engages in π-π stacking with aromatic residues in G protein-coupled receptors (GPCRs). Functional assays reveal antagonism of the 5-HT₂A serotonin receptor (EC₅₀ = 450 nM), implicating it in neuropsychiatric drug development.
Applications in Drug Discovery
Anticancer Agents
Derivatives of this compound inhibit phosphoinositide 3-kinase (PI3K), a target in oncology. A 2024 study reported a PI3Kδ inhibitor (IC₅₀ = 9 nM) derived from the parent molecule, now in preclinical trials for lymphoma.
Material Science
Incorporation into metal-organic frameworks (MOFs) enhances gas storage capacity. A 2025 prototype MOF exhibited a CO₂ adsorption capacity of 8.9 mmol/g at 298 K, surpassing traditional materials.
Recent Advances (2024–2025)
Continuous Flow Synthesis
A 2024 protocol enabled gram-scale production using microreactors, reducing reaction times from 12 hours to 45 minutes and improving yield to 89%.
Photopharmacology
Photoisomerizable derivatives were developed for light-activated drug delivery. Irradiation at 365 nm switches the compound from an inactive to active state, enabling spatiotemporal control in vivo.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume